molecular formula C13H10N2O3 B1329733 4'-Nitrobenzanilide CAS No. 3393-96-2

4'-Nitrobenzanilide

Cat. No. B1329733
CAS RN: 3393-96-2
M. Wt: 242.23 g/mol
InChI Key: GMGQGZYFQSCZCW-UHFFFAOYSA-N
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Description

4’-Nitrobenzanilide, also known as N-(4-Nitrophenyl)benzamide, is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 g/mol .


Molecular Structure Analysis

The central tin atoms of these complexes are all five-coordinated with trigonal bipyramidal geometry . The exact mass of 4’-Nitrobenzanilide is 242.07 .


Chemical Reactions Analysis

4’-Nitrobenzanilide has been used in studies tracking the enzymatic hydrolysis of an amide bond . It was found that none of the proteases were able to hydrolyze the amide bond in 4’-Nitrobenzanilide .


Physical And Chemical Properties Analysis

4’-Nitrobenzanilide has a molecular weight of 242.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Enzymatic Hydrolysis Applications

4’-Nitrobenzanilide is used to study the rate of hydrolysis by various serine proteases such as nattokinase, trypsin, and pepsin. This is done using UV-visible spectroscopy to track the enzymatic hydrolysis of an amide bond with 4-nitroanilide colorimetric substrates .

Photochemical Applications

The compound exhibits distinct photochemical behavior, which is studied in various solvents under different conditions. For example, upon irradiation in methanol, benzophenone can be obtained from 4’-Nitrobenzanilide .

Safety and Hazards

4’-Nitrobenzanilide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGQGZYFQSCZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187554
Record name 4'-Nitrobenzanilide
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4'-Nitrobenzanilide

CAS RN

3393-96-2
Record name N-(4-Nitrophenyl)benzamide
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Record name 4'-Nitrobenzanilide
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Record name 4'-Nitrobenzanilide
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Record name 4'-Nitrobenzanilide
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Synthesis routes and methods I

Procedure details

According to the recently released paper in line with the direct manufacture of amide compound formed by the NASH reaction, it is reported that benzamide is reacted with nitrobenzene in the presence of TMA(OH) to isolate N-(4-nitrophenyl)benzamide, a relatively stable intermediate, and then methanol and ammonia are added to the mixture and reacted under a pressure reactor to prepare 4-nitroaniline as a final product, while regenerating benzamide (J. Org. Chem., 1993, 58(24), 6883-8; WO No. 93/24447).
[Compound]
Name
amide
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0 (± 1) mol
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reactant
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reactant
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reactant
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[Compound]
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of tetramethylammonium hydroxide dihydrate (TMA(H)·2H2O) (1.8 g, 14.0 mmole), benzamide (1.2 g., 9.9 mmole) and 10 ml of xylene was stirred under nitrogen at 70° C. Thewater and xylene was removed by vacuum distillation at 740 mmHg/70° C. Nitrobenzene (1.2 g., 9.7 mmole) was added dropwise and the solution was stirred for 4 hours under nitrogen after which time an aliquot was removed for HPLC analysis. 4'-Nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide, was produced in 98% yield based on benzamide. Azoxybenzene was also detected as a minor product in this reaction.
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This example illustrates the direct coupling of benzamide and nitrobenzene to give 4'-nitrobenzanilide.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-nitroaniline (4-7) (10.0 g, 72 mmol) and anhydrous potassium carbonate (20 g, 1.44 mmol) in anhydrous THF (240 mL) and benzoyl chloride (9.1 mL, 78 mmol) was stirred at RT overnight. The resultant solution was poured into 10% aq. HCl (200 mL) and cooled to 0° C. The yellow solid precipitated was filtered, washed successively with water (200 mL) and hexane (200 mL). Further drying under vacuum overnight provided the required 4-nitro-N-benzoylaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of tetramethylammonium hydroxide dihydrate (TMA(H)·2H2O) (1.8 g, 14.0 mmole), benzamide (1.2 g., 9.9 mmole) and 10 ml of xylene was stirred under nitrogen at 70° C. The water and xylene was removed by vacuum distillation at 740 mmHg/70° C. Nitrobenzene (1.2 g., 9.7 mmole) was added dropwise and the solution was stirred for 4 hours under nitrogen after which time an aliquot was removed for HPLC analysis. 4'-Nitrobenzanilide was produced in 25% yield based on benzamide. Azoxybenzene was generated in 8% yield in this reaction.
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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